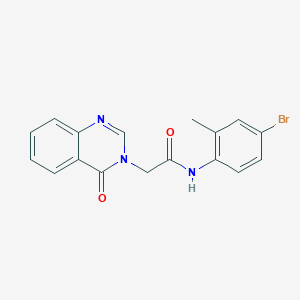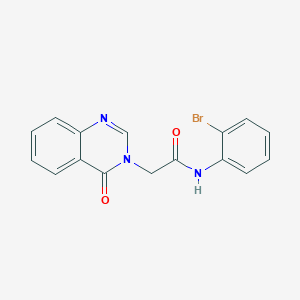![molecular formula C21H22BrNO5 B277608 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. This compound has gained significant attention in recent years due to its potential in scientific research applications.
Wirkmechanismus
The mechanism of action of 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and eventual apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has a significant impact on the biochemical and physiological processes of cancer cells. This compound has been shown to induce DNA damage, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its efficacy in vivo.
Zukünftige Richtungen
There are numerous future directions for the study of 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one. Some of the potential areas of research include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its potential as a tool for studying the mechanisms of cell division and apoptosis. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
In conclusion, 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a promising compound with significant potential in scientific research applications. Its potential as an anticancer agent, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an intriguing area of study for researchers in various fields.
Synthesemethoden
The synthesis of 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the condensation of 2,4-dimethoxyphenylacetonitrile with ethyl acetoacetate to form ethyl 2-(2,4-dimethoxyphenyl)-2-oxoethyl)cyanoacetate. This intermediate is then reacted with 5-bromoisatin to form the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been studied for its potential in various scientific research applications. One of the primary areas of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C21H22BrNO5 |
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C21H22BrNO5/c1-4-9-23-17-8-5-13(22)10-16(17)21(26,20(23)25)12-18(24)15-7-6-14(27-2)11-19(15)28-3/h5-8,10-11,26H,4,9,12H2,1-3H3 |
InChI-Schlüssel |
YIHJTZSDKPUKON-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)

![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)